2-Chloro-4-cyclobutoxy-5-fluoropyrimidine
Overview
Description
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
It is known that fluoropyrimidines, a class of compounds to which 2-chloro-4-cyclobutoxy-5-fluoropyrimidine belongs, are often used as chemotherapeutic agents . These compounds typically target rapidly dividing cells, such as cancer cells .
Mode of Action
Fluoropyrimidines generally work by inhibiting the synthesis of dna, thereby preventing cell division and growth .
Biochemical Pathways
Fluoropyrimidines are known to interfere with the synthesis of pyrimidine, a key component of dna . This interference can disrupt various cellular processes, leading to cell death .
Pharmacokinetics
The pharmacokinetics of fluoropyrimidines can vary widely depending on the specific compound and the route of administration .
Result of Action
Fluoropyrimidines generally lead to cell death by disrupting dna synthesis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of fluoropyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclobutanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom at the 4-position by the cyclobutoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: Cyclobutanol and the corresponding pyrimidine derivative.
Scientific Research Applications
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxy-5-fluoropyrimidine
- 2-Chloro-4-ethoxy-5-fluoropyrimidine
- 2-Chloro-4-propoxy-5-fluoropyrimidine
Uniqueness
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyrimidines
Properties
IUPAC Name |
2-chloro-4-cyclobutyloxy-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUYEPKEAQVHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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